Methyl 5-amino-1H-imidazole-4-carboxylate

Description

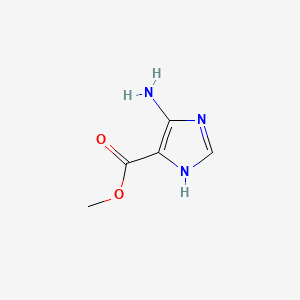

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESDXDWZSJRLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295792 | |

| Record name | Methyl 4-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4919-00-0 | |

| Record name | 4919-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 5-amino-1H-imidazole-4-carboxylate

Abstract

Methyl 5-amino-1H-imidazole-4-carboxylate (MAIC) is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its strategic placement of an amino group and a methyl ester on the imidazole scaffold allows for versatile synthetic modifications, making it a precursor to a wide range of biologically active molecules. This guide provides a comprehensive overview of the core physical and chemical properties of MAIC, offering researchers, scientists, and drug development professionals a consolidated resource for its characterization and application. We will delve into its chemical identity, core physical properties, detailed spectroscopic data, validated experimental protocols for analysis, and essential guidelines for its safe handling and storage.

Chemical Identity and Structure

Methyl 5-amino-1H-imidazole-4-carboxylate is a substituted imidazole, a class of heterocyclic aromatic compounds of significant interest in pharmaceutical research. The compound exists in tautomeric forms, with the amino and imidazole NH protons being interchangeable. The IUPAC name often reflects the more stable tautomer, methyl 4-amino-1H-imidazole-5-carboxylate.[1] However, it is commonly referred to by the title of this guide. For clarity and consistency, this document will use the common name and its corresponding CAS number.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Common Name | Methyl 5-amino-1H-imidazole-4-carboxylate | - |

| IUPAC Name | methyl 4-amino-1H-imidazole-5-carboxylate | [1] |

| CAS Number | 4919-00-0 | [1] |

| Molecular Formula | C₅H₇N₃O₂ | [1][2] |

| Molecular Weight | 141.13 g/mol | [1][2] |

| InChIKey | DESDXDWZSJRLDB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)C1=C(N=CN1)N | [1] |

| Synonyms | Methyl 5-aminoimidazole-4-carboxylate, 5-Amino-1H-imidazole-4-carboxylic acid methyl ester |[1][2] |

The structural arrangement of a primary amine and a methyl carboxylate group on the imidazole ring makes MAIC a trifunctional scaffold, enabling a diverse array of chemical transformations for building more complex molecular architectures.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of MAIC is fundamental for its application in synthesis, purification, and formulation. These properties dictate the choice of solvents, reaction conditions, and analytical methods.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid, powder/crystalline form is common. | - |

| Melting Point | Data for the specific methyl ester is not consistently reported in public databases. The closely related 5-Amino-1H-imidazole-4-carboxamide has a melting point of 164-170 °C.[3] The hydrochloride salt of the related amide melts at 250-252 °C with decomposition.[4] | The melting point is a critical indicator of purity. |

| Solubility | No specific data is available for the methyl ester. The related amide is slightly soluble in water, methanol, and DMSO.[3] | Solubility is crucial for selecting appropriate reaction solvents and HPLC mobile phases. |

| pKa | Not experimentally determined in available literature. The imidazole ring is basic, and the amino group is also basic. The carboxylic acid ester is neutral. The related 5-aminoimidazole-4-carboxamide is described as a very strong basic compound.[5] | pKa values are essential for designing extraction, purification, and salt formation strategies. |

| LogP (Computed) | 0.5 |[1] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of MAIC. The following sections detail the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in the molecule.

-

Expected ¹H NMR Peaks (in DMSO-d₆):

-

Imidazole CH: A singlet typically appearing downfield (around 7.5-8.0 ppm) due to the aromatic nature of the ring.

-

Amine NH₂: A broad singlet (around 5.5-6.5 ppm). Its chemical shift and broadness can vary with concentration and temperature. This peak will exchange with D₂O.

-

Imidazole NH: A very broad singlet, often further downfield (>11 ppm). This peak will also exchange with D₂O.

-

Methyl OCH₃: A sharp singlet (around 3.6-3.8 ppm) corresponding to the three protons of the methyl ester group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of the hydrochloride salt shows characteristic absorptions.[6]

-

Key IR Absorptions (KBr disc):

-

~3400-3100 cm⁻¹: N-H stretching vibrations from the amino group and imidazole ring. These are often broad.

-

~1680-1720 cm⁻¹: C=O stretching of the methyl ester. This is a strong, sharp peak.

-

~1650-1550 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.

-

~1250-1000 cm⁻¹: C-O stretching of the ester group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structure.

-

Expected Mass Spectrum (Electron Ionization - EI):

Experimental Protocols for Physical Characterization

To ensure trustworthiness and reproducibility, the physical properties of MAIC must be determined using validated protocols.

Workflow for Physical Property Characterization

The following diagram outlines a systematic workflow for the comprehensive physical and spectroscopic characterization of a newly synthesized or procured batch of MAIC.

Caption: Workflow for Physical Property Characterization of MAIC.

Protocol 1: Melting Point Determination (Capillary Method)

-

Rationale: This method provides a sharp melting range, which is a reliable indicator of sample purity. Impurities typically broaden and depress the melting range.

-

Procedure:

-

Ensure the MAIC sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Protocol 2: ¹H NMR Spectrum Acquisition

-

Rationale: NMR provides unambiguous structural confirmation. DMSO-d₆ is a suitable solvent as it can dissolve the polar compound and its residual water peak does not obscure key signals. The acidic NH protons are observable in DMSO-d₆.

-

Procedure:

-

Dissolve 5-10 mg of MAIC in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Reference the spectrum to the residual solvent peak of DMSO (δ ≈ 2.50 ppm).

-

Integrate all peaks to determine proton ratios.

-

(Optional) Add a drop of D₂O to the tube, shake, and re-acquire the spectrum to confirm the exchangeable NH and NH₂ protons, which will disappear or significantly diminish.

-

Stability, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of MAIC.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. Some suppliers recommend refrigeration (0-10°C) and storage under an inert atmosphere (e.g., argon or nitrogen) as the compound can be sensitive to air and heat.

-

Safety and Handling: Based on GHS classifications, MAIC presents several hazards.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always handle MAIC in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

The following diagram illustrates the relationship between the compound's structure and its key safety and handling requirements.

Caption: Structure, Properties, and Handling Relationships for MAIC.

Conclusion

Methyl 5-amino-1H-imidazole-4-carboxylate is a foundational building block whose utility in pharmaceutical and chemical research is underpinned by its distinct physical and chemical properties. This guide has provided a detailed summary of its chemical identity, core physical data, and spectroscopic profile. The included experimental protocols offer a validated framework for its characterization, ensuring data integrity and reproducibility. By adhering to the outlined safety and handling procedures, researchers can confidently and safely leverage the synthetic potential of this versatile compound in the pursuit of novel chemical entities.

References

-

PubChem. methyl 5-amino-1H-imidazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 5-amino-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

NIST. Imidazole-4(5)-carboxylic acid, 5(4)-amino-, methyl ester, hydrochloride. NIST Chemistry WebBook. [Link]

-

Gesher Group. Exploring 5-Amino-1H-Imidazole-4-Carboxamide Hydrochloride: Properties and Applications. [Link]

-

PubChem. 5-Aminoimidazole-4-carboxamide. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Amino-1-methyl-1H-imidazole-4-carboxamide. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. Showing metabocard for 5-Aminoimidazole-4-carboxamide (HMDB0003192). [Link]

-

The Journal of Organic Chemistry. The pKa Values of Some 2-Aminomidazolium Ions. [Link]

Sources

- 1. methyl 5-amino-1H-imidazole-4-carboxylate | C5H7N3O2 | CID 266758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-amino-1H-imidazole-4-carboxylate - CAS:4919-00-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. 5-Amino-4-imidazolecarboxamide | 360-97-4 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Imidazole-4(5)-carboxylic acid, 5(4)-amino-, methyl ester, hydrochloride [webbook.nist.gov]

What is the CAS number for Methyl 5-amino-1H-imidazole-4-carboxylate?

An In-Depth Technical Guide to Methyl 5-amino-1H-imidazole-4-carboxylate

Topic: Methyl 5-amino-1H-imidazole-4-carboxylate CAS Number: 4919-00-0

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the chemical properties, synthetic importance, and strategic applications of Methyl 5-amino-1H-imidazole-4-carboxylate, a key heterocyclic building block in modern pharmaceutical research.

Core Compound Identification and Properties

Methyl 5-amino-1H-imidazole-4-carboxylate is a high-purity chemical compound that serves as a versatile synthon in organic synthesis.[1] Its strategic value is derived from the specific arrangement of its functional groups on the imidazole core, which allows for a wide array of chemical transformations to build more complex molecular architectures.[1]

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 4919-00-0 | [1][2][3][4] |

| IUPAC Name | methyl 4-amino-1H-imidazole-5-carboxylate | [3] |

| Molecular Formula | C₅H₇N₃O₂ | [1][3] |

| Molecular Weight | 141.13 g/mol | [1][2][3] |

| InChI Key | DESDXDWZSJRLDB-UHFFFAOYSA-N | [1][3] |

| EC Number | 816-586-3 | [3] |

Physicochemical Properties (Computed)

The following data is computed by PubChem and provides an estimate of the compound's physical characteristics.

| Property | Value | Source |

| Monoisotopic Mass | 141.053826475 Da | [3] |

| Topological Polar Surface Area | 81 Ų | [3] |

| Heavy Atom Count | 10 | [3] |

| Complexity | 139 | [3] |

Strategic Importance as a Synthetic Scaffold

The utility of Methyl 5-amino-1H-imidazole-4-carboxylate in medicinal chemistry is rooted in its trifunctional nature. The molecule possesses three key sites for chemical modification: a primary amine at position C5, a methyl ester at position C4, and the reactive imidazole ring itself. This configuration makes it an exceptionally valuable precursor for synthesizing diverse and complex molecules, including novel macrocyclic peptides.[1]

The causality behind this versatility lies in the distinct reactivity of each functional group:

-

Primary Amine (C5): Serves as a potent nucleophile, ideal for forming amides, sulfonamides, or for use in reductive amination and other C-N bond-forming reactions.

-

Methyl Ester (C4): Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol for further derivatization.

-

Imidazole Ring: The nitrogen atoms in the heterocyclic ring can be alkylated or acylated, and the ring itself can participate in various coupling reactions, allowing for the construction of elaborate molecular frameworks.

Caption: Key reactive sites on the title compound.

Applications in Drug Discovery

While direct therapeutic applications of this specific methyl ester are not widely documented, its structural motif is central to pharmaceutical development. The closely related analog, 5-Amino-1H-imidazole-4-carboxamide (AICA) , is a well-known intermediate in the synthesis of the alkylating agent Temozolomide , a chemotherapy drug used to treat brain tumors like glioblastoma.[5][6]

The imidazole-4-carboxamide scaffold is a cornerstone in medicinal chemistry.[6] For instance, derivatives have been investigated as potent inhibitors of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in various cancers.[7] Preclinical studies of one such derivative, ICA-1s, demonstrated a significant reduction in prostate cancer tumor growth in murine models, highlighting the therapeutic potential of this chemical class.[7]

The role of Methyl 5-amino-1H-imidazole-4-carboxylate is therefore to act as a foundational building block, enabling the synthesis of these and other novel therapeutic agents.

Caption: Workflow from building block to drug candidates.

Conceptual Synthesis Protocol

The synthesis of substituted imidazoles can be achieved through various routes.[8] A common industrial approach for related structures, such as 4-amino-5-imidazolecarboxamide, often starts from diaminomaleonitrile (DAMN).[9][10] The following represents a generalized, conceptual workflow for synthesizing the imidazole core, which could be adapted for the target molecule.

Objective: To outline a plausible, multi-step synthesis of an amino-imidazole carboxylate scaffold.

Methodology:

-

Step 1: Formation of an Amidine Intermediate.

-

React diaminomaleonitrile (DAMN) with an appropriate orthoformate (e.g., trimethyl orthoformate) in a suitable solvent. This step forms a key intermediate by reacting with one of the amino groups and setting the stage for cyclization.

-

-

Step 2: Cyclization to Form the Imidazole Ring.

-

Induce cyclization of the intermediate from Step 1. This is often achieved by heating or by treatment with a mild acid or base. This reaction forms the 4-amino-5-cyanoimidazole core.

-

-

Step 3: Hydrolysis of the Nitrile Group.

-

Selectively hydrolyze the cyano group at the C5 position to a carboxylic acid. This is a critical step requiring controlled conditions (e.g., acid or base-mediated hydrolysis) to avoid decomposition of the imidazole ring.

-

-

Step 4: Esterification.

-

Convert the resulting carboxylic acid to the methyl ester. This is typically accomplished using standard esterification methods, such as reacting with methanol under acidic conditions (e.g., Fischer esterification with H₂SO₄ or HCl gas).

-

This self-validating protocol includes analytical checkpoints (e.g., LC-MS, NMR) after each step to confirm the identity and purity of the intermediates before proceeding, ensuring the integrity of the final product.

Safety, Handling, and Storage

Proper handling of Methyl 5-amino-1H-imidazole-4-carboxylate is essential in a laboratory setting. The compound should be managed according to the safety information provided by suppliers and regulatory bodies.

GHS Hazard Classification

The following classifications are based on notifications to the ECHA C&L Inventory.[3]

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral (Warning) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Warning) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Warning) |

Recommended Handling and Storage Protocols

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid inhalation of dust.[11][12]

-

Personal Protective Equipment (PPE):

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[11] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[11][13] Store locked up.

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11][13]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention.[11][13]

-

Ingestion: Clean mouth with water and get medical attention. Do not induce vomiting.[11][12]

-

Conclusion

Methyl 5-amino-1H-imidazole-4-carboxylate (CAS: 4919-00-0) is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical R&D. Its versatile structure provides chemists with a reliable scaffold for the synthesis of novel, high-value molecules with significant therapeutic potential. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for any research professional aiming to leverage this important building block in the quest for next-generation medicines.

References

-

Sunway Pharm Ltd. Methyl 5-amino-1H-imidazole-4-carboxylate - CAS:4919-00-0. [Link]

-

PubChem. methyl 5-amino-1H-imidazole-4-carboxylate | C5H7N3O2 | CID 266758. [Link]

-

PubChem. 5-Amino-1-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 6420287. [Link]

-

Pharmaffiliates. 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide | CAS No : 188612-53-5. [Link]

-

ACS Publications. Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. [Link]

-

PubChem. 5-amino-1H-imidazole-4-carboxylic acid | C4H5N3O2 | CID 117. [Link]

-

NIH National Center for Biotechnology Information. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Amino-1H-imidazole-4-carboxamide Hydrochloride: A Versatile Building Block in Drug Discovery. [Link]

- Google Patents. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.

-

PubMed. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. [Link]

- Google Patents. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)

-

Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

Sources

- 1. Methyl 5-amino-1H-imidazole-4-carboxylate|CAS 4919-00-0 [benchchem.com]

- 2. Methyl 5-amino-1H-imidazole-4-carboxylate - CAS:4919-00-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. methyl 5-amino-1H-imidazole-4-carboxylate | C5H7N3O2 | CID 266758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4919-00-0|Methyl 5-amino-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 9. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 10. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to Methyl 5-amino-1H-imidazole-4-carboxylate: Properties, Synthesis, and Applications

<

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-1H-imidazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring an imidazole core functionalized with both an amino group and a methyl carboxylate, makes it a versatile precursor for the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of its core chemical and physical properties, details established synthetic methodologies with mechanistic insights, explores its reactivity and applications in drug discovery, and furnishes detailed experimental protocols for its preparation and characterization.

Core Properties and Identification

Methyl 5-amino-1H-imidazole-4-carboxylate is a stable, solid organic compound. Accurate characterization is fundamental for its use in synthesis and research. The key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| IUPAC Name | methyl 5-amino-1H-imidazole-4-carboxylate | [1] |

| CAS Number | 4919-00-0 | [1][2] |

| Appearance | Light cream powder/solid | [3] |

| Melting Point | 250 °C / 482 °F | [3] |

| Synonyms | Methyl 4-amino-1H-imidazole-5-carboxylate, 5-Amino-1H-imidazole-4-carboxylic acid methyl ester | [2] |

Synthesis and Mechanistic Insights

The preparation of Methyl 5-amino-1H-imidazole-4-carboxylate is crucial for its application. While various synthetic routes exist, a common and effective laboratory-scale synthesis involves the cyclization of appropriate acyclic precursors. A prevalent method starts from diaminomaleonitrile (DAMN), a readily available industrial chemical.

Synthetic Workflow Overview

A representative synthetic pathway involves the formation of an N-cyanovinylformamidine intermediate from diaminomaleonitrile, followed by an acid-catalyzed cyclization and subsequent hydrolysis and esterification. This process is designed to efficiently construct the imidazole ring with the desired functional groups.

Caption: A generalized workflow for the synthesis of the target compound from diaminomaleonitrile.

Causality in Synthesis:

-

Step 1 (Formamidine Formation): The reaction between diaminomaleonitrile and formamidine acetate builds the necessary backbone. The formamidine group provides the carbon atom that will become C2 of the imidazole ring.

-

Step 2 (Cyclization & Esterification): A strong acid catalyst like polyphosphoric acid (PPA) is often used to promote the intramolecular cyclization by activating the nitrile group. Subsequent treatment with methanol in acidic conditions facilitates both the hydrolysis of the second nitrile to a carboxylic acid and its immediate esterification to the methyl ester, yielding the final product. The choice of methanol is critical as it serves as both the solvent and the reactant for ester formation.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Methyl 5-amino-1H-imidazole-4-carboxylate serves as a key intermediate for synthesizing more complex molecules, particularly in oncology and antimicrobial research.[4]

-

Anticancer Agents: The related compound, 5-aminoimidazole-4-carboxamide, is a crucial intermediate in the synthesis of the chemotherapy drugs Dacarbazine and Temozolomide.[4][5][6] These drugs function as alkylating agents, which are effective in treating certain cancers like glioblastoma multiforme.[5][6] The core imidazole structure is fundamental to their mechanism of action.

-

Antimicrobial Research: The imidazole ring is a core component of azole antifungals (e.g., ketoconazole, miconazole).[4] Derivatives synthesized from this starting material can be screened for novel antibacterial and antifungal properties.[4]

-

Enzyme Inhibition: The structural features of this molecule make it a valuable starting point for designing inhibitors of various enzymes. Its ability to participate in hydrogen bonding and other molecular interactions is key to its utility in creating targeted therapies.

Experimental Protocols

The following protocols provide a detailed, self-validating methodology for the synthesis and characterization of Methyl 5-amino-1H-imidazole-4-carboxylate.

Protocol: Synthesis from 5-Amino-1H-imidazole-4-carbonitrile

This protocol assumes the availability of the carbonitrile precursor.

Materials:

-

5-Amino-1H-imidazole-4-carbonitrile (AICN)

-

Methanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5.0 g of 5-Amino-1H-imidazole-4-carbonitrile in 100 mL of anhydrous methanol.

-

Acid Addition: Cool the suspension in an ice bath. Slowly and carefully add 10 mL of concentrated sulfuric acid dropwise. Rationale: This exothermic addition generates the acidic conditions necessary for hydrolysis and esterification. Cooling prevents overheating and potential side reactions.

-

Reflux: Once the addition is complete, heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: The prolonged heating ensures the complete conversion of the nitrile to the methyl ester.

-

Neutralization: After cooling to room temperature, slowly pour the reaction mixture over crushed ice. Carefully neutralize the solution by adding solid sodium bicarbonate in small portions until effervescence ceases (pH ~7-8). Rationale: Neutralization is critical to quench the reaction and allow for the extraction of the organic product.

-

Extraction: Transfer the neutralized aqueous mixture to a separation funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL). Rationale: The brine wash helps to remove residual water and inorganic salts from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product as a light cream or white solid.

Validation:

-

Purity: Assessed by melting point determination (expected ~250 °C) and High-Performance Liquid Chromatography (HPLC).[3]

-

Identity: Confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Protocol: Characterization by ¹H NMR Spectroscopy

Procedure:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire the ¹H NMR spectrum.

-

Expected Spectrum (in DMSO-d₆):

-

A singlet corresponding to the C2-H proton of the imidazole ring (around 7.6 ppm).[7]

-

A broad singlet for the two protons of the amino group (-NH₂) (may vary, ~6.5-7.5 ppm).

-

A singlet for the three protons of the methyl ester group (-OCH₃) (around 3.7-3.9 ppm).

-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Handling

Methyl 5-amino-1H-imidazole-4-carboxylate requires careful handling in a laboratory setting.[1]

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Avoid dust formation.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][8] Store under an inert atmosphere for long-term stability.

Conclusion

Methyl 5-amino-1H-imidazole-4-carboxylate is a foundational reagent whose importance in pharmaceutical research cannot be overstated. A thorough understanding of its properties, synthetic pathways, and reactivity is essential for scientists engaged in the design and development of novel therapeutics. The protocols and data presented in this guide offer a robust framework for the effective utilization of this versatile chemical intermediate.

References

-

PubChem. methyl 5-amino-1H-imidazole-4-carboxylate | C5H7N3O2. National Center for Biotechnology Information. [Link]

-

NIST. Imidazole-4(5)-carboxylic acid, 5(4)-amino-, methyl ester, hydrochloride. NIST Chemistry WebBook, SRD 69. [Link]

-

MOLBASE. methyl 4-amino-1H-imidazole-5-carboxylate price & availability.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Amino-1H-imidazole-4-carboxamide Hydrochloride in Pharmaceutical Manufacturing.[Link]

-

Der Pharma Chemica. Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam.[Link]

- Google Patents.Processes for the preparation of 4(5)-amino-5(4)

-

Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.[Link]

Sources

- 1. methyl 5-amino-1H-imidazole-4-carboxylate | C5H7N3O2 | CID 266758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 4-amino-1H-imidazole-5-carboxylate price & availability - MOLBASE [molbase.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. fishersci.com [fishersci.com]

A-Z Imidazole Synthesis: An In-depth Technical Guide for the Modern Chemist

Abstract

The imidazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3] Its prevalence stems from its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing the imidazole ring. We will delve into the mechanistic underpinnings of classical named reactions, present detailed, field-proven experimental protocols, and explore modern methodologies that offer enhanced efficiency and regioselectivity. Through a blend of theoretical explanation and practical guidance, this document aims to empower both novice and experienced chemists to confidently and effectively synthesize imidazole-based compounds.

Introduction: The Enduring Significance of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms in a 1,3-relationship, is a privileged structure in medicinal chemistry and beyond.[6][7] First synthesized by Heinrich Debus in 1858, this simple scaffold is a fundamental component of essential biological molecules like the amino acid histidine and the neurotransmitter histamine.[5][8][9] Its derivatives are found in a remarkable number of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[1][8][10][11]

Beyond medicine, imidazoles are crucial in various industrial applications, serving as curing agents for epoxy resins, catalysts in organic synthesis, and components of ionic liquids.[2][10] The unique amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, contributes to its diverse functionalities.[12][13]

The persistent demand for novel imidazole-containing molecules across scientific disciplines necessitates a thorough understanding of their synthesis. This guide will provide a structured journey through the foundational and contemporary methods of imidazole synthesis, emphasizing the "why" behind the "how" to foster a deeper, more intuitive grasp of the chemistry.

Foundational Synthetic Strategies: The Classical Named Reactions

For over a century, a set of robust and reliable reactions have formed the bedrock of imidazole synthesis. Understanding these methods is essential for any chemist working with this heterocycle.

The Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a classic and versatile multicomponent reaction that constructs the imidazole ring from three simple starting materials: a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[14][15] This method is particularly effective for producing polysubstituted imidazoles.[3]

Mechanism Deep Dive: The reaction is believed to proceed in two main stages.[15] First, the dicarbonyl compound condenses with ammonia to form a diimine intermediate. This diimine then undergoes a second condensation with the aldehyde to form the final imidazole product.[14][15] While the exact mechanism can be complex and is not fully elucidated, this stepwise view provides a useful framework for understanding the transformation.[15]

Logical Workflow for Debus-Radziszewski Synthesis:

Caption: Debus-Radziszewski Synthesis Workflow.

Field-Proven Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) [3]

This protocol provides a reliable method for synthesizing a classic trisubstituted imidazole.

| Parameter | Value/Description | Rationale/Expert Insight |

| Reactants | Benzil (1 mmol), Benzaldehyde (1 mmol), Ammonium acetate (1.2 g) | Ammonium acetate serves as a convenient in-situ source of ammonia. |

| Solvent | Glacial Acetic Acid (16 mL) | The acidic medium catalyzes the condensation steps. |

| Temperature | Reflux | Higher temperatures are necessary to drive the reaction to completion. |

| Reaction Time | 5–24 hours | Monitor by TLC to determine completion. Reaction times can vary. |

| Work-up | Pour into ice-water, neutralize with NaHCO₃, extract with Ethyl Acetate | Quenches the reaction and allows for isolation of the organic product. |

| Purification | Flash column chromatography, Recrystallization from DMSO | Ensures high purity of the final product. |

Synthesis from α-Haloketones

A widely used and highly adaptable method for preparing 2,4- or 2,5-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[9][13][16][17] This approach offers good yields and avoids the use of harsh reagents.[16][17]

Mechanism Deep Dive: The reaction proceeds via a nucleophilic substitution of the halide by the amidine, followed by cyclization and dehydration to form the aromatic imidazole ring. The choice of base is critical; a mild base like potassium bicarbonate is often preferred to scavenge the acid produced during the condensation without promoting the decomposition of the α-haloketone.[16]

Field-Proven Experimental Protocol: Synthesis of 2,4-Disubstituted Imidazoles [16][17]

This optimized procedure avoids the use of toxic solvents like chloroform and provides consistently high yields.[16][17]

| Parameter | Value/Description | Rationale/Expert Insight |

| Reactants | Amidine hydrochloride monohydrate (0.29 mol), α-Haloketone (0.29 mol) | Amidines are readily accessible from nitriles. |

| Base | Potassium bicarbonate (0.57 mol) | A mild base that neutralizes the generated acid without degrading the ketone. |

| Solvent | Tetrahydrofuran (THF) and Water | Aqueous THF is an excellent solvent system to solubilize both the polar amidine and the non-polar α-haloketone.[16] |

| Temperature | Vigorous Reflux | Higher temperatures accelerate the condensation reaction.[16] |

| Addition | Dropwise addition of α-haloketone solution | Minimizes the concentration of the α-haloketone, which can decompose under the reaction conditions.[16] |

| Purification | Filtration and washing with water, diisopropyl ether, and hexanes | Often yields products with >95% purity without the need for column chromatography.[16][17] |

The Wallach Synthesis

The Wallach synthesis is a method for producing chloroimidazoles, which can then be further functionalized.[12] It involves the reaction of an N,N'-disubstituted oxamide with phosphorus oxychloride, followed by reduction.[12]

Mechanism Deep Dive: The reaction begins with the formation of a chloro-containing intermediate from the oxamide and phosphorus pentachloride. This intermediate is then reduced, typically with hydroiodic acid, to yield the N-substituted imidazole.[9][13]

Illustrative Reaction Scheme for Wallach Synthesis:

Caption: Generalized Wallach Synthesis Scheme.

The Marckwald Synthesis

The Marckwald synthesis is a valuable route to 2-mercaptoimidazoles, which are useful intermediates that can be desulfurized to afford the corresponding imidazoles.[13] The reaction involves the cyclization of an α-aminoketone or aldehyde with a cyanate, isothiocyanate, or thiocyanate.[9][12][13]

Mechanism Deep Dive: The α-amino group of the starting material attacks the electrophilic carbon of the thiocyanate, leading to the formation of a thiourea intermediate. Subsequent intramolecular cyclization and dehydration yield the 2-mercaptoimidazole. The sulfur can then be removed through various oxidative methods.[13]

Modern Synthetic Methodologies

While classical methods remain relevant, modern organic synthesis has introduced a range of new techniques for imidazole construction, often offering milder reaction conditions, greater functional group tolerance, and improved regioselectivity.[18][19]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In imidazole synthesis, it can significantly reduce reaction times and improve yields compared to conventional heating.[20] For instance, a modification of the Debus-Radziszewski synthesis using microwave heating can produce 2,4,5-triphenylimidazole in much shorter times.

Catalytic Methods

The use of catalysts, including transition metals and enzymes, has enabled the synthesis of imidazoles under milder conditions with enhanced selectivity.[20] Copper, iron, and palladium catalysts have been successfully employed in various imidazole-forming reactions.[20]

N-Alkylation of Imidazole

For the synthesis of N-substituted imidazoles, a common and straightforward approach is the direct alkylation of the imidazole ring. This typically involves deprotonation of imidazole with a base, followed by reaction with an alkylating agent.

Field-Proven Experimental Protocol: Synthesis of 1-Methylimidazole [21][22]

| Parameter | Value/Description | Rationale/Expert Insight |

| Reactants | Imidazole (5.0 g), Methyl iodide (10.0 mL) | Methyl iodide is a potent methylating agent. Handle with care in a fume hood.[21] |

| Base | Sodium hydroxide (8.0 g) | A strong base to deprotonate the imidazole, forming the reactive imidazolide anion. |

| Solvent | Ethanol (100 mL) | A suitable solvent for all reactants. |

| Temperature | Room Temperature | The reaction proceeds efficiently without heating. |

| Reaction Time | 2-3 hours | Monitor by TLC for completion. |

| Work-up | Add water, separate the organic layer | The product is extracted into the organic phase. |

| Purification | Dry with MgSO₄ or Na₂SO₄, remove solvent via rotary evaporation | Isolates the crude product. Recrystallization from ethanol can be used for further purification.[21] |

Safety and Environmental Considerations

The synthesis of imidazole derivatives involves the use of potentially hazardous chemicals. It is imperative to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[23][24]

-

Ventilation: Conduct all reactions in a well-ventilated fume hood.[23][24][25]

-

Handling of Reagents: Exercise caution when handling corrosive, flammable, or toxic substances such as methyl iodide and strong bases.[21][26]

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[23]

Adopting principles of green chemistry, such as using less hazardous solvents and developing catalytic reactions, is crucial for minimizing the environmental impact of imidazole synthesis.[20][23]

Conclusion and Future Outlook

The synthesis of imidazole compounds is a rich and evolving field. While the classical named reactions provide a robust foundation, modern methodologies are continuously expanding the synthetic chemist's toolkit, enabling the creation of increasingly complex and diverse imidazole derivatives.[18][19] Future developments will likely focus on enhancing the regioselectivity of these reactions, utilizing more sustainable and renewable starting materials, and further exploring biocatalytic approaches.[19][20] A deep understanding of the principles and protocols outlined in this guide will equip researchers to not only replicate existing syntheses but also to innovate and develop the next generation of important imidazole-containing molecules.

References

-

Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.

-

Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. International Journal of Advanced Research in Science, Communication and Technology.

-

Imidazole Uses. Dasbon Chemical.

-

An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.

-

Debus-Radziszewski Imidazole Synthesis. Scribd.

-

Imidazole - Wikipedia. Wikipedia.

-

Debus–Radziszewski imidazole synthesis - Wikipedia. Wikipedia.

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals.

-

Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.

-

How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Autech.

-

1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses.

-

A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. ResearchGate.

-

A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Jetir.Org.

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).

-

Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. Life Chemicals.

-

A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Benchchem.

-

How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation?. ResearchGate.

-

REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate.

-

Synthesis of 1-Methylimidazole: A Laboratory-Scale Protocol. Benchchem.

-

Safety Data Sheet: Imidazole. Carl ROTH.

-

Synthesis of Imidazoles. Baran Lab.

-

Marckwald approach to fused imidazoles. ResearchGate.

-

Debus Radzisewski Imidazole Synthesis. YouTube.

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).

-

IMIDAZOLE. AmericanBio.

-

The Importance of Imidazole Derivatives in Pharmaceutical Research. LinkedIn.

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Drug Delivery and Therapeutics.

-

Imidazole - SAFETY DATA SHEET. Fisher Scientific.

-

A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct.

-

Safety Data Sheet: Imidazole. Carl ROTH.

-

Safety Data Sheet IMIDAZOLE. ChemSupply Australia.

-

An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. American Chemical Society.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. lifechemicals.com [lifechemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole - Wikipedia [en.wikipedia.org]

- 9. jetir.org [jetir.org]

- 10. dasbonchem.com [dasbonchem.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 13. wjpsonline.com [wjpsonline.com]

- 14. scribd.com [scribd.com]

- 15. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 16. orgsyn.org [orgsyn.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 20. ijarsct.co.in [ijarsct.co.in]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 24. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 25. fishersci.com [fishersci.com]

- 26. carlroth.com [carlroth.com]

A Technical Guide to the Aminoimidazole Scaffold in Modern Medicinal Chemistry: From Privileged Core to Clinical Candidate

Executive Summary

The aminoimidazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in numerous bioactive natural products, particularly those of marine origin.[1][2] This guide provides an in-depth analysis for researchers and drug development professionals on the multifaceted role of this heterocyclic motif. We delve into its fundamental physicochemical properties, which allow it to act as a bioisostere for critical biological recognition elements like guanidine and amidine, enabling interactions with a wide array of protein targets.[1][2]

Key therapeutic areas are explored, with a significant focus on oncology, where aminoimidazole derivatives have emerged as potent kinase inhibitors targeting pathways crucial for cancer progression.[3][4] In the realm of infectious diseases, these compounds exhibit not only direct antibacterial and anti-biofilm activity but also serve as powerful adjuvants capable of resensitizing drug-resistant pathogens to conventional antibiotics.[5][6] Furthermore, their application in neurodegenerative disorders, particularly as enzyme inhibitors in conditions like Alzheimer's disease, is a rapidly advancing frontier.[7]

This document synthesizes the causality behind synthetic strategies, from classical condensations to modern diversity-oriented methods that facilitate rapid structure-activity relationship (SAR) studies.[8][9] Through detailed protocols, data-driven tables, and mechanistic diagrams, we illustrate the journey of an aminoimidazole compound from conceptual design, through SAR optimization and ADMET profiling, to a potential clinical candidate.

Chapter 1: The Aminoimidazole Core: A Privileged Scaffold

The Unique Physicochemical Properties of Aminoimidazoles

The 2-aminoimidazole (2-AI) ring is a five-membered heterocycle containing two nitrogen atoms, one of which is part of an exocyclic amino group. This arrangement confers a unique set of electronic and structural properties that are highly advantageous in drug design. The imidazole core is an electron-rich aromatic system, while the 2-amino group provides a key hydrogen bond donor functionality.[2] The endocyclic nitrogens can act as both hydrogen bond donors and acceptors. This amphiprotic nature, combined with a pKa that allows for protonation under physiological conditions, enables the scaffold to engage in a multitude of non-covalent interactions, including hydrogen bonds, ion-ion, and cation-π interactions, which are critical for high-affinity binding to protein targets.[10]

The Aminoimidazole as a Bioisostere: Mimicking Key Biological Interactions

One of the most powerful concepts in medicinal chemistry is bioisosterism, where one functional group is replaced by another to retain or enhance biological activity while improving physicochemical properties. The 2-aminoimidazole moiety is a highly successful bioisostere of the guanidine group found in arginine, as well as acylguanidine, benzamidine, and triazole groups.[1][2] The protonated aminoimidazole mimics the charge-delocalized cationic head of the guanidinium group, allowing it to bind to carboxylate residues (aspartate, glutamate) in enzyme active sites. However, its lower basicity compared to guanidine often leads to improved pharmacokinetic profiles, such as better oral bioavailability and reduced off-target toxicities. This bioisosteric relationship is a primary reason for the scaffold's widespread success.

Chapter 2: Synthetic Strategies for Aminoimidazole Scaffolds

The ability to efficiently synthesize a diverse library of analogs is paramount for SAR exploration. Methodologies for aminoimidazole construction have evolved significantly, enabling precise control over substitution patterns.

Foundational Synthesis: The α-Haloketone and Guanidine Condensation

The most established route to 2-aminoimidazoles is the condensation of an α-haloketone with guanidine.[8] This reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration. Recent advancements have focused on "green chemistry" approaches to improve the efficiency and sustainability of this classic transformation.[8]

Experimental Protocol 1: Greener Synthesis of a Substituted 2-Aminoimidazole

This protocol describes a solvent-free synthesis using a deep eutectic solvent (DES) as both the catalyst and reaction medium.

-

Preparation of DES: Prepare the DES by mixing choline chloride (1 equivalent) and urea (2 equivalents) in a round-bottom flask. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.

-

Reactant Addition: To the prepared DES, add the desired α-bromoketone (1 equivalent) and guanidine hydrochloride (1.2 equivalents).

-

Reaction: Stir the mixture vigorously at 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add distilled water to dissolve the DES and the product.

-

Extraction: Basify the aqueous solution with 1M NaOH to a pH of ~10-11. Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Causality: The use of a DES accelerates the reaction by providing a highly polar environment that stabilizes charged intermediates in the cyclization step, while the solvent-free condition simplifies purification and reduces environmental impact.[8]

Advanced and Diversity-Oriented Synthesis

To rapidly access novel chemical space, modern synthetic methods are employed:

-

Multi-Component Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) combine an aldehyde, an isocyanide, and an aminopyridine to generate complex 3-aminoimidazo[1,2-α]pyridines in a single step, ideal for building libraries.[11]

Chapter 3: Therapeutic Applications and Mechanisms of Action

The aminoimidazole scaffold's versatility has led to its successful application across multiple disease areas.

Oncology: Targeting Uncontrolled Proliferation

A significant number of developmental and approved anticancer agents are built upon imidazole-containing scaffolds.[12]

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[4] Aminoimidazoles have proven to be exceptional scaffolds for designing kinase inhibitors.

-

Mechanism of Action: The 4-aminoimidazole moiety, for instance, is adept at binding to the hinge region of the ATP-binding pocket of kinases like Janus kinase (Jak) and Src family kinases (SFKs).[3] The amino group forms key hydrogen bonds with the kinase backbone, anchoring the inhibitor, while substitutions at other positions of the ring can be tailored to achieve potency and selectivity by occupying adjacent hydrophobic pockets.[3][13]

Table 1: Representative Aminoimidazole-Based Kinase Inhibitors

| Compound Class | Target Kinase(s) | Representative IC₅₀ | Therapeutic Area | Reference(s) |

| 4-Aminoimidazole Derivatives | Src Family Kinases (SFKs) | Nanomolar range | Cancer (Neuroblastoma) | [3],[13] |

| Imidazoisoindoles | IDO/TDO | 26 nM (IDO) | Cancer (Immunotherapy) | [4] |

| Imidazopyridines | Aurora Kinases | Potent Inhibition | Cancer | |

| Bcr-Abl/BTK Inhibitors | Bcr-Abl, BTK | Micromolar range | Leukemia | [4] |

Infectious Diseases: A Multifaceted Attack

Aminoimidazoles, particularly those derived from marine alkaloids, exhibit a broad spectrum of antimicrobial activities.[10]

One of the most promising applications is in combating antibiotic resistance. Many antibiotics effective against Gram-positive bacteria fail against Gram-negative pathogens like Acinetobacter baumannii due to the impermeable outer membrane (OM).[5]

-

Mechanism of Action: Dimeric 2-aminoimidazoles act as adjuvants by disrupting the integrity of the Gram-negative OM. This disruption allows conventional antibiotics, such as macrolides, to penetrate the cell and reach their intracellular targets, thereby restoring their efficacy.[5] This synergistic approach is a critical strategy in the fight against multidrug-resistant infections.

Table 2: Adjuvant Effect of a Dimeric 2-Aminoimidazole (2-AI) on Clarithromycin (CLR) against A. baumannii

| Treatment | Concentration | CLR MIC (μg/mL) | Fold Reduction in MIC | Reference(s) |

| Clarithromycin Alone | - | 32 | - | [5] |

| CLR + Parent Dimer 2-AI | 7.5 μM | 1 | 32-fold | [5] |

| CLR + Lead Dimer 2-AI | 1.5 μM | 2 | 16-fold | [5] |

Neurodegenerative Disorders: Modulating Pathological Pathways

The ability of aminoimidazoles to target enzymes with high specificity makes them attractive candidates for treating complex neurological diseases.[14]

The accumulation of amyloid-β (Aβ) peptides is a central event in Alzheimer's pathology. Aβ is generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.

-

Mechanism of Action: Small molecule aminoimidazoles have been designed as potent and selective inhibitors of BACE1.[7] The aminoimidazole core orients toward the catalytic aspartic acid dyad in the BACE1 active site, while peripheral substituents are optimized to occupy hydrophobic pockets (S1 and S3), leading to potent inhibition of Aβ production.[7]

Chapter 4: Navigating the Drug Discovery Pipeline: SAR and ADMET

Transforming a bioactive hit into a viable drug candidate requires meticulous optimization of its potency, selectivity, and pharmacokinetic properties.

Case Study in Structure-Activity Relationship (SAR)

The development of SFK inhibitors provides an excellent example of SAR-driven optimization.[3][13] Researchers systematically modify the aminoimidazole core at different positions to understand the structural requirements for potent inhibition.

-

Causality in SAR:

-

N-1 Substitution: Bulky substituents on the N-1 nitrogen are often detrimental, suggesting this position may be involved in a crucial hydrogen bond or is sterically constrained within the active site.[10]

-

C-4/C-5 Aryl Groups: The nature and substitution pattern of aryl rings at the C-4 and C-5 positions are critical for occupying hydrophobic pockets and determining kinase selectivity.

-

Exocyclic Amino Group: Modification of this group generally leads to a loss of activity, confirming its role as the primary anchor to the kinase hinge region.

-

Table 3: SAR of 4-Aminoimidazole Analogs as Src Kinase Inhibitors

| Compound | R¹ (N-1) | R² (C-4) | R³ (C-5) | Src IC₅₀ (nM) | Reference(s) |

| Lead Compound | H | Phenyl | H | 150 | [3] |

| Analog A | Methyl | Phenyl | H | >1000 | [10] |

| Analog B | H | 4-Cl-Phenyl | H | 58 | [3] |

| Analog C | H | Phenyl | Methyl | 95 | [3] |

Predictive Modeling and Experimental Validation of ADMET Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to prevent late-stage failures.[15] In silico models are used to predict these properties before synthesis, guiding the design of compounds with better drug-like characteristics.[16][17]

Table 4: Predicted In Silico ADMET Profile for a Hypothetical Aminoimidazole Candidate

| Property | Predicted Value | Acceptable Range | Implication | Reference(s) |

| Molecular Weight (MW) | 410 g/mol | < 500 | Good potential for absorption | [17] |

| LogP (Lipophilicity) | 3.2 | 1 - 5 | Balanced solubility and permeability | [15] |

| H-Bond Donors | 3 | ≤ 5 | Good membrane permeability | [17] |

| H-Bond Acceptors | 5 | ≤ 10 | Good membrane permeability | [17] |

| Aqueous Solubility | -4.5 (logS) | > -5.0 | Sufficient for oral absorption | [15] |

| Plasma Protein Binding | 85% | Variable | Moderate binding, potential reservoir | [15] |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor | Low risk of drug-drug interactions | [16] |

| Carcinogenicity | Non-carcinogen | Non-carcinogen | Safety | [17] |

Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput in vitro assay to predict passive oral absorption.

-

Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% dodecane solution of lecithin) to form an artificial membrane.

-

Donor Plate: The test compound is dissolved in a buffer solution at a known concentration (e.g., 100 µM) and added to the wells of the filter (donor) plate.

-

Acceptor Plate: The filter plate is placed on top of a 96-well acceptor plate containing a fresh buffer solution.

-

Incubation: The "sandwich" is incubated at room temperature for a specified period (e.g., 4-16 hours).

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

-

Calculation: The effective permeability (Pe) is calculated. High Pe values correlate with good passive absorption in vivo.

Chapter 5: Future Perspectives and Conclusion

References

-

Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1921-1943. [Link]

-

Sabatino, M., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(9), 2369. [Link]

-

Jung, F., et al. (1993). Synthesis and structure-activity relationships of new cephalosporins with aminoimidazoles at C-7. Effect of the pKa of the C-7 aminoimidazole on antibacterial spectrum and beta-lactamase stability. The Journal of Antibiotics, 46(6), 992-1012. [Link]

-

Sabatino, M., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Organic and Medicinal Chemistry International. [Link]

-

Ilaš, J. (2013). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. [Link]

-

Ak, M., & Gülçin, İ. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(19), 6483. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Aminoimidazole: A Key Pharmaceutical Intermediate for Innovation. Pharma-intermediate.com. [Link]

-

Yadav, G., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(16), 1517-1543. [Link]

-

Sabatino, M., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(9), 2369. [Link]

-

Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1921-1943. [Link]

-

Tabea, V., et al. (2021). Oncology Therapeutics Targeting the Metabolism of Amino Acids. Frontiers in Oncology, 11, 746322. [Link]

-

da Silva, G. V. J., & de Souza, M. C. B. V. (2017). Imidazoles and Benzimidazoles as Tubulin-Modulators for Anti-Cancer Therapy. Current Medicinal Chemistry, 24(31), 3352-3368. [Link]

-

Marrujo, S. A., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS Infectious Diseases, 9(3), 636-646. [Link]

-

Sharma, A., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Drug Discovery (pp. 113-149). Academic Press. [Link]

-

Richards, J. J., et al. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy, 11, 317-325. [Link]

-

Warrier, T., et al. (2022). 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. ACS Infectious Diseases, 8(3), 578-588. [Link]

-

Sharma, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology, 16(7), 3415-3422. [Link]

-

Warrier, T., et al. (2022). 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. ResearchGate. [Link]

-

Gholamzadeh, P., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-11. [Link]

-

Al-Blewi, F. F., et al. (2022). Multi target-directed imidazole derivatives for neurodegenerative diseases. ResearchGate. [Link]

-

Al-Masum, M. A., et al. (2021). Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers. Molecular Informatics, 40(10), e2060033. [Link]

-

Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(12), 2783-2785. [Link]

-

Baxter, E. W., et al. (2007). Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors. Journal of Medicinal Chemistry, 50(18), 4261-4264. [Link]

-

Song, X. M., et al. (2002). 5-Aminoimidazole-4-carboxamide ribonucleoside treatment improves glucose homeostasis in insulin-resistant diabetic (ob/ob) mice. Diabetologia, 45(1), 56-65. [Link]

-

Rahman, M. A., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(15), 4991. [Link]

-

Optibrium. (n.d.). Which ADMET properties are important for me to predict?. Optibrium. [Link]

-

Asija, S., et al. (2022). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. RSC Advances, 12(39), 25337-25350. [Link]

-

Dumble, M., et al. (2010). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption. Journal of Medicinal Chemistry, 53(15), 5411-5422. [Link]

Sources

- 1. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminoimidazoles in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 11. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. optibrium.com [optibrium.com]

- 16. Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-Aminoimidazole-4-carboxamide ribonucleoside treatment improves glucose homeostasis in insulin-resistant diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 5-amino-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-1H-imidazole-4-carboxylate is a pivotal heterocyclic compound, serving as a versatile precursor and building block in the synthesis of numerous biologically active molecules, most notably purines and their analogues.[1][2] Its strategic importance is rooted in the trifunctional nature of its imidazole core, which features a primary amine, a methyl ester, and the reactive imidazole ring itself. This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, mechanistic insights, and critical applications in medicinal chemistry and drug development. Detailed experimental procedures, safety protocols, and characterization data are presented to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Introduction: The Strategic Importance of a Versatile Scaffold

Within the vast landscape of heterocyclic chemistry, imidazole derivatives hold a place of distinction due to their prevalence in biologically significant molecules, including amino acids, nucleic acids, and numerous pharmaceuticals. Methyl 5-amino-1H-imidazole-4-carboxylate (also known by its synonym, Methyl 4-amino-1H-imidazole-5-carboxylate) is a particularly valuable member of this family.[1][3][4] Its structure is a fundamental scaffold that allows chemists to perform a wide array of chemical transformations, enabling the construction of more complex molecular architectures.[1]

The primary value of this compound lies in the specific arrangement of its functional groups: a primary amine at the C5 position and a methyl carboxylate group at the C4 position.[1] This arrangement makes it a direct precursor to purine synthesis, mimicking endogenous intermediates in the de novo purine biosynthesis pathway.[5] Consequently, it is an indispensable tool in the development of anticancer drugs, antivirals, and other therapeutic agents that target nucleotide metabolism.[1][6]

Physicochemical Properties and Characterization

A thorough understanding of the compound's properties is essential for its handling, reaction optimization, and purification.

Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | methyl 5-amino-1H-imidazole-4-carboxylate | PubChem[3] |

| Synonyms | methyl 4-amino-1H-imidazole-5-carboxylate | PubChem[3] |

| CAS Number | 4919-00-0 | PubChem[3] |

| Molecular Formula | C₅H₇N₃O₂ | PubChem[3] |

| Molecular Weight | 141.13 g/mol | PubChem[3] |

| Appearance | Light cream powder/solid | Thermo Fisher Scientific[7] |

Spectroscopic Data

Accurate characterization is paramount for verifying the identity and purity of the synthesized or purchased material.

-

¹H NMR (Proton NMR): Spectral data is available and can be referenced for structural confirmation.[3]

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center reports characteristic fragmentation patterns for this compound.[3]

-

Infrared (IR) Spectroscopy: IR spectra reveal key functional group vibrations, such as N-H stretches from the amine and imidazole ring, and C=O stretch from the ester.[8]

Synthesis of Methyl 5-amino-1H-imidazole-4-carboxylate

The synthesis of this key intermediate is a topic of significant interest, with several established routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. A common and effective industrial approach involves the cyclization of intermediates derived from diaminomaleonitrile.[9]

Synthetic Pathway Overview

A prevalent strategy for synthesizing the imidazole core involves the construction and subsequent cyclization of a suitable acyclic precursor. One such pathway begins with the reduction of a nitro-imidazole precursor.

Caption: General workflow for the synthesis via reduction.

Detailed Experimental Protocol: Reduction of Methyl 4-nitro-1H-imidazole-5-carboxylate

This protocol describes a common laboratory-scale synthesis. The causality for this choice rests on the commercial availability of the nitro-imidazole starting material and the high efficiency of catalytic hydrogenation for nitro group reduction.

Materials:

-

Methyl 4-nitro-1H-imidazole-5-carboxylate

-

Methanol (MeOH), anhydrous

-

Palladium on Carbon (10% Pd/C), 50% wet

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Celite™

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Vessel Preparation: A hydrogenation vessel is charged with Methyl 4-nitro-1H-imidazole-5-carboxylate (1.0 eq) and Methanol.

-

Catalyst Addition: Under a stream of inert gas, 10% Palladium on Carbon (approx. 0.1 eq by weight) is carefully added to the solution. Rationale: The wet catalyst is used to mitigate the risk of fire associated with dry Pd/C in the presence of flammable solvents and hydrogen.

-

Hydrogenation: The vessel is sealed and purged several times with inert gas before introducing hydrogen gas. The reaction is typically run under a positive pressure of H₂ (e.g., 50 psi) and stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is fully consumed.

-